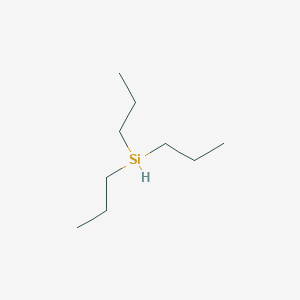

Tripropyl-silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tripropylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOVAWFVVBWEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[SiH](CCC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-29-8 | |

| Record name | Tripropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Tripropylsilane CAS 998-29-8 chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Tripropylsilane (CAS 998-29-8)

Authored by a Senior Application Scientist

Introduction: Understanding the Versatility of Tripropylsilane

Tripropylsilane (CAS 998-29-8), a trialkylsilane characterized by three n-propyl groups and a hydrogen atom attached to a central silicon atom, is a compound of significant interest in modern chemistry.[1][2] As a colorless, viscous liquid, its unique molecular structure confers a set of valuable chemical properties, positioning it as a key reagent in both academic research and industrial applications.[1] This guide provides an in-depth exploration of the core chemical properties, reactivity, and applications of Tripropylsilane, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. Its utility spans from being a mild and selective reducing agent in complex organic syntheses to serving as a precursor for advanced silicon-based materials.[2]

Core Physicochemical and Spectroscopic Properties

The utility of a chemical reagent is fundamentally dictated by its physical and spectroscopic characteristics. Tripropylsilane is a non-polar, hydrophobic compound, a property that governs its solubility and handling requirements.[1] It is readily soluble in common organic solvents while being insoluble in water.[1]

Physicochemical Data Summary

The fundamental physical constants of Tripropylsilane are summarized below. These values are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 998-29-8 | [1][3][4] |

| Molecular Formula | C₉H₂₂Si | [1][3] |

| Molecular Weight | 158.36 g/mol | [1][3] |

| Appearance | Colorless, clear, viscous liquid | [1] |

| Boiling Point | 171-173 °C (lit.) | [3][4][5] |

| Density | 0.758 g/cm³ at 25 °C (lit.) | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.426 (lit.) | [4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of Tripropylsilane. The key identifying features are found in its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | The most prominent feature is a strong absorption band corresponding to the Si-H stretching vibration, typically observed around 2100-2200 cm⁻¹. Additional bands related to C-H stretching vibrations of the propyl groups appear around 2870-2960 cm⁻¹.[6] |

| ¹H NMR Spectroscopy | The spectrum is characterized by a multiplet for the Si-H proton. The propyl groups exhibit distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the silicon atom (Si-CH₂). |

| ¹³C NMR Spectroscopy | The spectrum will show three distinct signals for the three non-equivalent carbon atoms of the propyl chains. Based on similar structures, the expected chemical shifts would be approximately 17 ppm (Si-CH₂), 18 ppm (Si-CH₂-CH₂), and 19 ppm (CH₃).[7] |

Synthesis and Purification: A Practical Approach

While Tripropylsilane is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common laboratory-scale approach involves the reduction of a tripropylsilyl halide, such as Tripropylchlorosilane.

Typical Synthesis Workflow: Reduction of Tripropylchlorosilane

This protocol outlines a standard procedure for the preparation of Tripropylsilane. The causality behind this choice of reaction is the high reactivity of the silicon-chlorine bond towards nucleophilic substitution by a hydride, typically from a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of Lithium Aluminum Hydride in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).

-

Addition of Precursor: A solution of Tripropylchlorosilane in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete conversion.

-

Work-up and Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Isolation and Purification: The resulting mixture is filtered to remove the inorganic salts. The organic phase is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude Tripropylsilane is then purified by fractional distillation under atmospheric or reduced pressure to yield the high-purity product.

Caption: Workflow for the synthesis and purification of Tripropylsilane.

Reactivity and Mechanistic Insights

The chemical behavior of Tripropylsilane is dominated by the reactivity of its silicon-hydride (Si-H) bond. This bond is polarized, with the hydrogen atom carrying a partial negative charge, making it an effective hydride donor.

Core Reactivity Profile

-

Reducing Agent: Tripropylsilane is a versatile reducing agent. It is particularly effective in ionic hydrogenation reactions, often in the presence of a strong acid, to reduce alkenes, alkynes, and carbonyl compounds. It also finds use in radical-mediated reductions where it acts as a hydrogen atom donor.[2][8]

-

Hydrosilylation: In the presence of a suitable catalyst (often based on platinum or other transition metals), Tripropylsilane undergoes hydrosilylation, which is the addition of the Si-H bond across a double or triple bond.[1][2] This reaction is fundamental in organosilicon chemistry for creating new carbon-silicon bonds and is widely used in the production of silicones and other polymers.[2]

-

Silylating Agent: While less common than its role as a reductant, the tripropylsilyl group can be introduced as a protecting group for alcohols.[1] This application leverages the stability of the resulting silyl ether under a variety of reaction conditions.[1]

-

Stability and Incompatibility: Tripropylsilane is stable under anhydrous, inert conditions. However, it is sensitive to moisture and can hydrolyze, particularly in the presence of acids or bases.[9] It is incompatible with strong oxidizing agents, strong acids, and bases.[8] The product can generate small amounts of hydrogen gas when exposed to alkalis or protic materials like water and alcohol, especially in the presence of metal salts.[10]

Caption: Safe handling and storage workflow for Tripropylsilane.

Conclusion

Tripropylsilane is a powerful and versatile reagent with a well-defined set of chemical properties centered on the reactivity of its Si-H bond. Its utility as a reducing agent, a partner in hydrosilylation reactions, and a precursor to advanced materials underscores its importance in modern chemical sciences. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and safe handling procedures is essential to fully exploit its synthetic potential while ensuring a safe laboratory environment.

References

-

XINDAO. (n.d.). Wholesale Tri-n-propylsilane CAS:998-29-8 Manufacturers and Suppliers. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Tripropylsilane. Retrieved from [Link]

-

PubChem. (n.d.). Triisopropylsilane. Retrieved from [Link]

-

ChemBK. (2024, April 10). tripropyl-silan. Retrieved from [Link]

-

Kaplan, L. (1954). The Infrared Spectra of Tripropylsilane, Triphenylsilane and Triphenyldeuterosilane. Journal of the American Chemical Society. Retrieved from [Link]

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Silane, tris-isopropyl. Retrieved from [Link]

-

Gelest, Inc. (2015, July 15). SAFETY DATA SHEET: TRIISOPROPYLSILANE, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-state NMR spectra of 3-aminopropyl)triethoxysilane-stationary.... Retrieved from [Link]

Sources

- 1. CAS 998-29-8: Tripropylsilane | CymitQuimica [cymitquimica.com]

- 2. Wholesale Tri-n-propylsilane CAS:998-29-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chembk.com [chembk.com]

- 5. Tri-N-Propylsilane | 998-29-8 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to Triisopropylsilane: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. fishersci.ca [fishersci.ca]

- 10. gelest.com [gelest.com]

Tripropylsilane (Pr3SiH): Comprehensive Physicochemical Profiling and Advanced Synthetic Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Laboratory Guide

Executive Summary & Structural Dynamics

In the landscape of modern organosilicon chemistry and active pharmaceutical ingredient (API) development, Tripropylsilane (Tri-n-propylsilane, Pr3SiH) occupies a privileged niche. As a trialkylsilane, it serves as a highly tunable hydride donor. While structurally similar to the ubiquitous triethylsilane (Et3SiH), the extended aliphatic propyl chains of tripropylsilane confer increased steric bulk and enhanced lipophilicity[1]. This subtle structural modification drastically alters its phase behavior, reaction kinetics, and chemoselectivity, making it an indispensable reagent for the conjugate reduction of hindered enones, radical-initiated deoxygenations, and the synthesis of advanced nanomaterials[2][3][4].

As an Application Scientist, it is critical to understand that the efficacy of Pr3SiH is not merely a function of its hydride-donating capacity, but rather how its specific molecular weight and density dictate its behavior in complex, multi-phasic organic transformations.

Quantitative Physicochemical Data

Accurate physicochemical data is the bedrock of reproducible experimental design. The specific gravity and molecular weight of tripropylsilane directly inform stoichiometric calculations and phase-separation strategies during aqueous workups. Because Pr3SiH has a density significantly lower than water (0.758 g/mL), it partitions exclusively into the upper organic layer, which must be accounted for during the extraction of silanol byproducts[1][5].

Table 1: Physicochemical Properties of Tripropylsilane

| Property | Value | Clinical / Synthetic Implication |

| Chemical Formula | C9H22Si | Defines the standard trialkyl hydride structure[1][6]. |

| Molecular Weight | 158.36 g/mol | Requires precise mass-to-mole conversion for micro-scale API synthesis[1][6]. |

| Density (at 25 °C) | 0.758 g/mL | Low specific gravity ensures phase separation in biphasic aqueous workups[1][5]. |

| Boiling Point | 171 – 173 °C | High boiling point allows for high-temperature radical reactions without pressurization[1][5]. |

| Refractive Index ( | 1.426 – 1.429 | Utilized for rapid purity verification via refractometry prior to sensitive catalytic steps[1][5]. |

| Flash Point | 43 °C (110 °F) | Flammable liquid; dictates strict handling under inert atmospheres (N2/Ar)[1]. |

| CAS Registry Number | 998-29-8 | Primary identifier for regulatory and procurement compliance[1][6]. |

Mechanistic Utility in Drug Development

Chemoselective Conjugate Reduction of Enones

In the total synthesis of complex steroidal frameworks (e.g., cortisone derivatives), achieving chemoselectivity between multiple unsaturated sites is paramount. Tripropylsilane, when paired with Wilkinson's catalyst (RhCl(PPh3)3), facilitates the highly selective conjugate reduction of α,β-unsaturated ketones[2]. The steric bulk of the propyl groups prevents the over-reduction of isolated, sterically hindered alkenes, funneling the reaction exclusively toward the formation of a silyl enol ether intermediate, which is subsequently hydrolyzed[2].

Workflow of Rh-catalyzed conjugate reduction of enones using tripropylsilane.

Radical-Initiated Deoxygenation of Acid Chlorides

Tripropylsilane is a highly effective reagent for the removal of unwanted carboxy groups from organic molecules. Aliphatic acyl chlorides react with Pr3SiH in the presence of a radical initiator (like di-tert-butyl peroxide) at elevated temperatures (140–170 °C) to yield the corresponding decarboxylated alkane[3]. This radical chain mechanism is an excellent alternative to Barton decarboxylation, avoiding the use of toxic tin hydrides (e.g., tributyltin hydride)[3].

Radical chain mechanism for the conversion of acyl chlorides to alkanes via tripropylsilane.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating in-process analytical checkpoints, researchers can verify the causality of the reaction kinetics.

Protocol A: Chemoselective Conjugate Reduction of Steroidal Enones

Causality Check: The use of benzene/toluene ensures high solubility of the Rh-catalyst, while the 60 °C temperature provides the activation energy required for the bulky Pr3SiH to undergo oxidative addition to the Rh center[2].

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

-

Reagent Loading: Add the α,β-unsaturated ketone substrate (1.0 mmol) and Wilkinson's catalyst, RhCl(PPh3)3 (0.02 mmol, 2 mol%).

-

Solvent & Silane Addition: Inject 5.0 mL of anhydrous benzene, followed by the dropwise addition of Tripropylsilane (1.2 mmol, ~190 mg, ~0.25 mL based on 0.758 g/mL density)[1][2].

-

Reaction Execution: Heat the mixture to 60–65 °C.

-

Self-Validation Step: Monitor the reaction via FTIR. The disappearance of the characteristic Si-H stretch (~2100 cm⁻¹) and the shift of the carbonyl stretch (~1680 cm⁻¹ to ~1620 cm⁻¹ for the silyl enol ether) confirms silane consumption.

-

-

Desilylation: Cool the reaction to 0 °C. Add 2.0 mL of a 5% aqueous HF solution in acetonitrile to cleave the silyl enol ether[2].

-

Workup: Extract with diethyl ether (3 x 10 mL). The low-density tripropylsilanol byproduct will remain in the organic phase. Purify the saturated ketone via silica gel flash chromatography.

Protocol B: Tin-Free Radical Decarbonylation of Acid Chlorides

Causality Check: The high boiling point of Pr3SiH (171 °C) allows this reaction to be run neat or in high-boiling solvents without the need for pressurized sealed tubes, providing a safer operational envelope[3][5].

-

Preparation: In an oven-dried, argon-purged round-bottom flask equipped with a reflux condenser, dissolve the primary or secondary aliphatic acid chloride (1.0 mmol) in 2.0 mL of chlorobenzene.

-

Silane & Initiator Addition: Add Tripropylsilane (2.0 mmol, ~316 mg) and di-tert-butyl peroxide (DTBP) (0.2 mmol)[3].

-

Thermal Initiation: Heat the mixture to 140 °C for 6 hours. The thermal homolysis of DTBP generates tert-butoxy radicals, which abstract the hydrogen from Pr3SiH to initiate the chain[3].

-

Self-Validation Step: Gas evolution (CO gas) can be monitored using a bubbler. The cessation of bubbling indicates the completion of the decarbonylation phase.

-

-

Isolation: Cool to room temperature. Remove the solvent and excess silane under reduced pressure. Purify the resulting alkane via Kugelrohr distillation or chromatography.

References

-

Tri-n-propylsilane, 99%, Thermo Scientific Fisher Scientific URL:[Link]

-

Synthesis by Reduction of 1,2-Diketones and α-Diazo Ketones, α,α-Dihetero Thieme Connect URL:[Link]

-

TRIPROPYLSILANE - Record Details NCATS Inxight Drugs URL:[Link]

-

Free radical reactions in solution. Part 4. Radical-initiated reduction of acid chlorides to alkanes by tri-n-propylsilane ResearchGate URL:[Link]

-

Reversible ionic surfactants for gold nanoparticle synthesis Emerald Insight URL:[Link]

-

tripropyl-silan - Physico-chemical Properties ChemBK URL:[Link]

Sources

Tripropylsilane (Pr3SiH) in Advanced Organosilicon Chemistry: Mechanisms, Applications, and Protocols

Executive Summary

In the landscape of organosilicon chemistry, the selection of a trialkylsilane is rarely arbitrary; it is a precise thermodynamic and kinetic calculation. Tripropylsilane (Pr3SiH, CAS 998-29-8) is a colorless, hydrophobic, and viscous organosilicon hydride[1]. While triethylsilane (TES) and triisopropylsilane (TIPS) are ubiquitous, Pr3SiH occupies a critical "Goldilocks" zone. It provides significantly more steric shielding and lipophilicity than TES, yet avoids the severe kinetic bottlenecks associated with the highly hindered TIPS. As a Senior Application Scientist, I utilize Pr3SiH when a protocol demands a delicate balance of moderate steric bulk, high boiling point stability, and reliable hydride-donating capability.

Physicochemical Profile: The Steric and Electronic Rationale

The utility of Pr3SiH stems from its unique structural geometry. The three linear propyl chains attached to the silicon atom create a moderate cone angle. Unlike the branched isopropyl groups in TIPS, which rigidly lock the silicon center and block nucleophilic attack, the linear propyl chains of Pr3SiH possess high conformational flexibility. They can "fold" to expose the Si–H bond during transition-metal coordination or extend to provide a hydrophobic shield in biphasic mixtures.

Furthermore, Pr3SiH exhibits low volatility (boiling point ~170 °C) compared to simpler silanes like TES (boiling point ~108 °C), making it highly stable under elevated industrial reaction conditions without suffering from rapid evaporative losses[1].

Core Applications in Organosilicon Chemistry

Transition-Metal Catalyzed Hydrosilylation & Dehydrogenative Coupling

Pr3SiH is a premier reagent for the functionalization of organic compounds via hydrosilylation, a process heavily relied upon in pharmaceutical and materials science[2]. In platinum-catalyzed acceptorless dehydrogenative coupling, Pr3SiH demonstrates unique regioselectivity. For instance, when reacted with electronically distinct arenes (such as m-xylene), Pr3SiH selectively forms silylated products favoring the electron-poor arene[3]. The moderate bulk of Pr3SiH prevents catalyst poisoning while ensuring the resulting organosilane product is stable enough for subsequent Tamao-Fleming oxidations.

Mild Reducing Agent for Challenging Substrates

Due to the thermodynamic stability of the Si–O and Si–N bonds formed during reactions, Pr3SiH is an exceptional reducing agent. It is frequently employed in the synthesis of complex pharmaceutical intermediates, such as the reduction of glucopyranosyl-substituted benzyl-benzene derivatives in the presence of Lewis acids[4]. More recently, Pr3SiH has been utilized in the environmental sector for the reduction of the potent greenhouse gas nitrous oxide (N₂O) to benign N₂ gas using ruthenium nanoparticles[5].

Carbocation Scavenger in Deprotection Workflows

During the acidic cleavage of protecting groups (e.g., Boc, trityl, or acetals) in peptide and carbohydrate synthesis, highly reactive carbocations are generated. If left unquenched, these electrophiles will irreversibly alkylate electron-rich moieties on the target molecule. Pr3SiH acts as an elite hydride donor to intercept these species. In the synthesis of complex 2-deoxystreptamine RNA-binders, 5% Pr3SiH is deployed alongside trifluoroacetic acid (TFA) to cleanly scavenge carbocations[6].

Quantitative Data: Silane Comparison Matrix

To rationalize the selection of Pr3SiH, we must benchmark it against its peers. The table below summarizes the physicochemical data that dictates reagent choice in the laboratory.

| Silane | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Steric Bulk (Cone Angle) | Relative Hydride Donating Ability | Primary Organosilicon Application |

| Triethylsilane (TES) | C₆H₁₆Si | 116.28 | 107–108 | Low | High | Rapid deoxygenation, general peptide scavenger. |

| Tripropylsilane (Pr3SiH) | C₉H₂₂Si | 158.36 | 170–172 | Moderate | Moderate-High | Selective hydrosilylation, N₂O reduction, high-temp scavenging. |

| Triisopropylsilane (TIPS) | C₉H₂₂Si | 158.36 | 168–170 | High | Low | Bulky protecting group, sluggish scavenger. |

Field-Validated Experimental Workflows

Protocol A: Ruthenium-Catalyzed Reduction of N₂O using Pr3SiH

Objective: Mild, catalytic reduction of N₂O to N₂. Causality Check: Why Pr3SiH? In Ru-catalyzed reductions, the silane must undergo oxidative addition at the metal center. Bulky silanes like TIPS show 0% conversion due to severe steric clash at the ruthenium core. Pr3SiH, with its flexible linear chains, achieves a validated 95% conversion[5].

Step-by-Step Methodology:

-

Catalyst Preparation: Load 1–2 mol% RuSNS nanoparticles into a high-pressure Parr reactor under a strict argon atmosphere. Causality: Ruthenium nanoparticles are highly susceptible to surface oxidation; inert conditions preserve the active catalytic sites.

-

Silane Addition: Inject 1.0 equivalent of liquid Pr3SiH into the reactor.

-

Pressurization: Seal and pressurize the reactor with N₂O gas to exactly 3.4 bar.

-

Thermal Activation: Heat the reaction mixture to 65 °C and stir continuously for 36 hours. Causality: Thermal input is required to overcome the activation energy barrier for N₂O insertion into the transient Ru–H bond.

-

Self-Validation & Workup: Monitor the reactor's internal pressure. A steady pressure drop from 3.4 bar indicates active N₂O consumption. The reaction is complete when the pressure stabilizes. Vent the benign N₂ byproduct and isolate the resulting silanol via vacuum distillation.

Protocol B: Acidic Deprotection using Pr3SiH as a Scavenger

Objective: Cleavage of Boc and acetal groups without unwanted tert-butylation side reactions[6].

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve the protected substrate in a 2:1 mixture of Dichloromethane (CH₂Cl₂) and water.

-

Scavenger Priming: Add 5% (v/v) Pr3SiH to the solution and stir for 5 minutes. Causality: Pr3SiH must be homogeneously distributed in the organic phase prior to acid introduction to ensure it can instantly intercept carbocations the millisecond they form.

-

Acidification: Cool the flask to 0 °C and slowly add Trifluoroacetic Acid (TFA). Causality: Slow addition at 0 °C mitigates the exothermic cleavage, preventing substrate degradation.

-

Self-Validation (Quenching): As the Boc group cleaves, a tert-butyl carbocation forms. Pr3SiH donates a hydride, converting the cation into isobutane gas. Self-Validation: The evolution of gas (effervescence) serves as a visual indicator of successful scavenging. Cessation of bubbling confirms complete deprotection.

-

Purification: Concentrate the mixture under reduced pressure. The high boiling point of unreacted Pr3SiH allows for easy separation from the product via precipitation in cold diethyl ether.

Mechanistic Visualizations

Caption: Logical decision tree for selecting trialkylsilanes based on steric requirements.

Caption: Mechanism of tripropylsilane acting as a carbocation scavenger during acidic deprotection.

References

-

Journal of the American Chemical Society (ACS). Intermolecular and Intramolecular, Platinum-Catalyzed, Acceptorless Dehydrogenative Coupling of Hydrosilanes with Aryl and Aliphatic Methyl C−H Bonds. Retrieved from:[Link]

-

RSC Publishing. Reduction of N₂O with hydrosilanes catalysed by RuSNS nanoparticles. Retrieved from:[Link]

- Google Patents.US7772191B2 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.

-

Comptes Rendus de l'Académie des Sciences. 2-Deoxystreptamine as a platform to design original inhibitors of oncogenic miRNA biogenesis. Retrieved from:[Link]

Sources

- 1. CAS 998-29-8: Tripropylsilane | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7772191B2 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google Patents [patents.google.com]

- 5. Reduction of N 2 O with hydrosilanes catalysed by RuSNS nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01470J [pubs.rsc.org]

- 6. 2-Deoxystreptamine as a platform to design original inhibitors of oncogenic miRNA biogenesis [comptes-rendus.academie-sciences.fr]

Tripropylsilane in Organic Synthesis: Solvation Thermodynamics and Reaction Optimization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

Tripropylsilane (TPS,

Physicochemical Properties & Solvation Thermodynamics

Tripropylsilane is a low-density (

The three propyl chains create a lipophilic shield around the central silicon atom, resulting in a molecule dominated by London dispersion forces. Consequently, TPS exhibits a Hildebrand solubility parameter closely matching those of non-polar and slightly polar organic solvents. It is miscible in all proportions with aliphatic hydrocarbons, aromatic solvents, ethers, and halogenated methanes.

Crucially, the Si–H bond in TPS is hydridic. Because silicon (electronegativity

Solvent Compatibility and Reactivity Matrix

The following table summarizes the quantitative parameters and empirical compatibility of TPS across major solvent classes.

| Solvent Class | Representative Solvents | Dielectric Constant ( | TPS Miscibility | Solvent Inertness | Primary Application in TPS Workflows |

| Aliphatic Hydrocarbons | Hexane, Pentane | ~1.9 - 2.0 | Miscible | Excellent | Transition-metal catalyzed hydrosilylation |

| Aromatic Hydrocarbons | Toluene, Benzene | 2.38 | Miscible | Excellent | High-temperature reductions, organometallic catalysis |

| Ethers | THF, 2-MeTHF, Et₂O | 4.3 - 7.5 | Miscible | Excellent | Reductive aminations, base-catalyzed reductions |

| Halogenated | DCM, Chloroform, DCE | 4.8 - 10.4 | Miscible | Excellent | Ionic hydrogenations (TFA/TiCl₄ mediated) |

| Alcohols | Methanol, Ethanol | 24.3 - 32.7 | Soluble | Poor (Reactive) | Avoid - Prone to solvolysis and H₂ evolution |

| Aqueous | Water, Brine | 80.1 | Insoluble | Poor (Reactive) | Biphasic quenching only; causes hydrolysis |

Mechanistic Causality: Solvent Effects on Reactivity

The choice of solvent does not merely dictate whether TPS will dissolve; it actively participates in the reaction pathway. As an application scientist, you must align the solvent's properties with the intended reaction mechanism.

Aprotic Solvents: Enabling Hydride Transfer

In ionic hydrogenations , TPS acts as a hydride donor to a transient carbocation generated by a strong acid (e.g., Trifluoroacetic acid or

-

Causality: DCM provides sufficient polarity (

) to stabilize the ionic intermediates but lacks Lewis basic lone pairs. If an ether like THF were used, the solvent oxygen would competitively coordinate with the Lewis acid, quenching the reaction. Furthermore, TPS is highly miscible in DCM, ensuring a homogenous delivery of the hydride to the electrophile.

Protic Solvents: The Solvolysis Pitfall

While TPS is physically soluble in short-chain alcohols (e.g., methanol, ethanol), these solvents are chemically incompatible with reduction workflows.

-

Causality: In the presence of transition metals (e.g., Ru, Pt) or strong Lewis acids, the Si–H bond is activated. The nucleophilic oxygen of the alcohol will attack the electrophilic silicon center, resulting in solvolysis to form tripropylalkoxysilanes (

) and the rapid evolution of hydrogen gas[3]. Unless the intentional synthesis of siloxanes or silanols is desired, protic solvents must be rigorously excluded[3].

Mechanistic divergence of TPS in aprotic versus protic solvents.

Workflow: Solvent Selection for TPS-Mediated Reactions

To ensure optimal yields and prevent reagent degradation, solvent selection must follow a logical, self-consistent pathway based on the target mechanism[2],[4].

Workflow for selecting optimal organic solvents in TPS-mediated reactions.

Experimental Methodologies: Self-Validating Protocols

The following protocol details an ionic hydrogenation (reductive amination) utilizing TPS. It is designed as a self-validating system , meaning the physical and analytical feedback loops built into the steps confirm the integrity of the reagents and the success of the solvent environment[2],[5].

Protocol: TPS-Mediated Reductive Amination in Dichloromethane (DCM)

Objective: Synthesize a secondary amine from a ketone and a primary amine using TPS as the hydride source. Solvent Rationale: Anhydrous DCM is utilized to dissolve both the non-polar TPS and the polar imine intermediate, while remaining completely non-coordinating to the Lewis acid catalyst.

Step-by-Step Procedure:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

-

Causality: Atmospheric moisture acts as a protic nucleophile. Even trace water in the solvent or on glassware will hydrolyze the

catalyst and degrade the TPS into tripropylsilanol, halting the reaction.

-

-

Substrate Solvation: Dissolve the ketone (

) and primary amine (-

Causality: The sieves drive the equilibrium of imine formation forward by sequestering the generated water, protecting the downstream silane addition.

-

-

Silane Addition: Cool the reaction mixture to

using an ice bath. Add Tripropylsilane (-

Causality: TPS is highly miscible in DCM; dropwise addition controls the local concentration and prevents exothermic runaway when the catalyst is introduced.

-

-

Catalyst Introduction: Slowly add

( -

Self-Validation via FT-IR: After 4 hours of stirring at room temperature, extract a

aliquot, dilute in dry DCM, and analyze via FT-IR spectroscopy.-

Validation Metric: The Si–H bond exhibits a highly distinct, sharp stretching frequency at

. The reaction is quantitatively complete when this peak stabilizes (indicating consumption of the required equivalents) and the C=N stretch at

-

-

Quenching & Workup: Cool the flask to

and quench carefully by adding-

Causality & Safety: The aqueous base neutralizes the acid catalyst and intentionally hydrolyzes the excess TPS. This hydrolysis will generate

gas. Vigorous bubbling serves as a secondary physical validation that active silane was present in excess throughout the reaction. Ensure the fume hood sash is appropriately positioned.

-

-

Isolation: Separate the organic DCM layer, extract the aqueous layer with additional DCM (

), dry over anhydrous

Safety, Handling, and Storage

Because TPS is highly soluble in organic solvents and possesses a relatively low molecular weight, it presents specific handling requirements[6]:

-

Flammability: TPS is a flammable liquid (Flash Point

)[1]. It must be handled away from open flames and stored in a flammables cabinet. -

Moisture Sensitivity: While not as violently reactive to water as chlorosilanes, prolonged exposure to atmospheric moisture will slowly convert TPS to tripropylsilanol and bis(tripropylsilyl) ether (siloxane).

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at

to

References

-

Title: Tripropylsilane | C9H21Si | CID 6327709 - PubChem - NIH Source: nih.gov URL: [Link]

- Title: Methods for synthesizing 9-substituted minocycline (EP2176216B1)

- Title: Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water (US11225500B2)

-

Title: Triphenylsilane (EROS Encyclopedia of Reagents for Organic Synthesis) Source: msu.edu URL: [Link]

-

Title: Reduction of N2O with hydrosilanes catalysed by RuSNS nanoparticles Source: rsc.org URL: [Link]

-

Title: Synthesis, Characterization, and Interfacial Properties of Butynediol Ethoxylate-Based Tetrasiloxanes as Low-Foam Surfactants Source: acs.org URL: [Link]

Sources

- 1. Tripropylsilane | C9H21Si | CID 6327709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2176216B1 - Methods for synthesizing 9-substituted minocycline - Google Patents [patents.google.com]

- 3. Reduction of N 2 O with hydrosilanes catalysed by RuSNS nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01470J [pubs.rsc.org]

- 4. US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water - Google Patents [patents.google.com]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. pubs.acs.org [pubs.acs.org]

Tripropylsilane (Pr₃SiH) as a Versatile Organosilane Reducing Agent: Mechanistic Insights and Synthetic Applications in Advanced Drug Development

Executive Summary: As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal reducing agent for complex molecular architectures. While triethylsilane (Et₃SiH) is often the default choice in many laboratories, tripropylsilane (Pr₃SiH) offers a distinct, highly tunable steric and electronic profile that solves specific synthetic bottlenecks. This whitepaper provides an in-depth mechanistic analysis of Pr₃SiH, evaluating its role in transition-metal catalyzed hydrosilylation, radical-initiated deoxygenation, and Lewis acid-mediated ionic hydrogenations critical to modern pharmaceutical synthesis.

Mechanistic Principles and Causality in Silane Selection

The selection of an organosilane is never arbitrary; it is a delicate balance of hydridic character, steric bulk, and lipophilicity. Pr₃SiH occupies a "Goldilocks" zone between the highly reactive, less hindered Et₃SiH and the extremely bulky, often unreactive triisopropylsilane (iPr₃SiH).

Electronic and Steric Causality: The three n-propyl chains exert a mild positive inductive effect (+I), increasing the electron density at the silicon center and enhancing the hydridic nature of the Si-H bond compared to aryl silanes like triphenylsilane (Ph₃SiH). Sterically, the linear propyl chains provide sufficient bulk to prevent unwanted catalyst poisoning (e.g., via excessive oxidative addition or dimerization) without shutting down reactivity. For instance, in the reduction of nitrous oxide (N₂O) using RuSNS nanoparticles, Pr₃SiH achieves a 95% conversion, whereas the bulky iPr₃SiH yields 0% conversion due to its inability to coordinate with the crowded ruthenium center[1].

The Modified Chalk-Harrod Mechanism: In transition-metal catalyzed hydrosilylations (e.g., using Rh or Ru complexes), Pr₃SiH operates via a modified Chalk-Harrod mechanism[2]. The causality of the reaction steps is driven by the oxidative addition of the Si-H bond to the metal center, followed by the migratory insertion of the substrate. The steric bulk of the propyl groups subtly dictates the regioselectivity of this insertion, favoring anti-Markovnikov addition in terminal alkynes to yield highly E-stereoselective products[2].

Modified Chalk-Harrod mechanism for transition-metal catalyzed hydrosilylation using Pr3SiH.

Comparative Quantitative Data

To rationalize the use of Pr₃SiH, we must benchmark it against its peers. The table below synthesizes quantitative reactivity data across different standard transformations, demonstrating why Pr₃SiH is often the superior choice for specific advanced applications.

| Organosilane | Relative Hydride Donating Ability | Steric Profile (Proxy) | Yield in Ru-Catalyzed N₂O Reduction | Yield in Radical Acyl Chloride Reduction | Primary Synthetic Application |

| Triethylsilane (Et₃SiH) | High | Low | ~85% | Moderate | General ionic hydrogenations |

| Tripropylsilane (Pr₃SiH) | High | Moderate | 95%[1] | Good (Primary/Secondary R groups)[3] | Stereoselective reductions, N₂O mitigation |

| Triisopropylsilane (iPr₃SiH) | Moderate | Very High | 0%[1] | Poor | Silyl ether protection |

| Triphenylsilane (Ph₃SiH) | Low | High | 76% | Zero (for phenyl acyl chlorides)[3] | Radical-mediated deoxygenations |

Data synthesized from comparative catalytic studies and radical-initiated reduction literature.

Key Applications in Organic Synthesis & Drug Development

A. Pharmaceutical Synthesis: The Empagliflozin Intermediate

In the synthesis of SGLT2 inhibitors like Empagliflozin, the reduction of a hemiketal intermediate to a C-aryl glucoside is a pivotal step. Pr₃SiH is utilized alongside a Lewis acid (such as BF₃·OEt₂) to facilitate an ionic hydrogenation[4]. The Lewis acid activates the anomeric hydroxyl group, promoting its departure and generating a highly reactive oxocarbenium ion. The moderate steric bulk of Pr₃SiH ensures that the hydride is delivered stereoselectively from the axial face, maximizing the yield of the desired β-anomer while minimizing over-reduction or epimerization[4].

B. Radical-Initiated Reduction of Acyl Chlorides

Pr₃SiH is highly effective in the radical-initiated reduction of aliphatic acyl chlorides to alkanes. When heated with a radical initiator like t-butyl peroxide, Pr₃SiH donates a hydrogen atom to propagate the radical chain. This method is synthetically invaluable for the traceless removal of unwanted carboxy-groups from primary or secondary alkyl carboxylic acids[3].

C. Greenhouse Gas Mitigation: N₂O Reduction

Nitrous oxide is a potent greenhouse gas. Recent breakthroughs have demonstrated that RuSNS nanoparticles can catalyze the reduction of N₂O to harmless N₂ gas using hydrosilanes. Pr₃SiH proved to be exceptionally efficient in this system, achieving near-quantitative (95%) conversion to silanol and siloxane byproducts, vastly outperforming bulkier silanes[1].

Self-validating workflow for the Lewis acid-mediated ionic hydrogenation of hemiketals.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causal reasoning and expected observable metrics to confirm reaction progress.

Protocol 1: Lewis Acid-Mediated Ionic Hydrogenation of Hemiketals (Empagliflozin Synthesis)

Objective: Stereoselective reduction of the anomeric hemiketal to the β-C-glucoside[4].

-

System Preparation: Purge a dry, 100 mL round-bottom flask with Argon. Moisture must be strictly excluded to prevent the hydrolysis of the Lewis acid, which would prematurely quench the reaction.

-

Substrate Dissolution: Dissolve 10 mmol of the hemiketal intermediate in 40 mL of anhydrous dichloromethane (DCM) and 40 mL of acetonitrile. Causality: The mixed solvent system stabilizes the highly polar oxocarbenium intermediate while maintaining substrate solubility.

-

Cooling: Cool the reaction mixture to -40°C using a dry ice/acetonitrile bath. Causality: Low temperatures prevent the degradation of the oxocarbenium ion and kinetically favor the stereoselective axial attack.

-

Silane Addition: Add Pr₃SiH (30 mmol, 3.0 eq) dropwise via syringe.

-

Lewis Acid Activation: Slowly add Boron trifluoride etherate (BF₃·OEt₂, 20 mmol, 2.0 eq). Validation Check: The solution may exhibit a slight color change (often pale yellow to orange) indicating the formation of the oxocarbenium species.

-

Reaction Monitoring: Stir for 2 hours at -40°C. Validation Check: Perform TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ≈ 0.4) should disappear completely, replaced by a single, less polar spot (Rf ≈ 0.6).

-

Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) at -40°C, then allow it to warm to room temperature. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Radical-Initiated Reduction of Acyl Chlorides to Alkanes

Objective: Decarbonylative reduction of primary/secondary acyl chlorides[3].

-

Reagent Mixing: In a thick-walled glass pressure tube, combine the aliphatic acyl chloride (5 mmol), Pr₃SiH (10 mmol, 2.0 eq), and di-tert-butyl peroxide (0.5 mmol, 10 mol%).

-

Thermal Initiation: Seal the tube and heat the mixture to 140–170°C behind a blast shield. Causality: This high temperature is strictly required to homolytically cleave the peroxide O-O bond, initiating the radical chain.

-

Reaction Progression: Maintain heating for 4 hours. Validation Check: The reaction is self-validating via pressure buildup and gas evolution (CO release) upon careful venting post-reaction.

-

Isolation: Cool to room temperature and purify the resulting alkane via fractional distillation or silica gel chromatography, depending on the boiling point of the product.

Conclusion

Tripropylsilane is far more than a mere alternative to triethylsilane; it is a precision tool in the synthetic chemist's arsenal. By understanding the thermodynamic and kinetic causality behind its moderate steric bulk and enhanced electron-donating properties, researchers can deploy Pr₃SiH to solve complex problems ranging from the stereoselective synthesis of active pharmaceutical ingredients to the catalytic mitigation of greenhouse gases.

References

-

Free radical reactions in solution. Part 4. Radical-initiated reduction of acid chlorides to alkanes by tri-n-propylsilane: removal of unwanted carboxy-groups from organic molecules Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

-

Reduction of N₂O with hydrosilanes catalysed by RuSNS nanoparticles Source: ChemComm (RSC Publishing) URL:[Link]

-

Improved Process For The Preparation Of Empagliflozin Source: Quick Company (Patent Database) URL:[Link]

-

Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts Source: Organometallics (ACS Publications) URL:[Link]

-

Intermolecular and Intramolecular, Platinum-Catalyzed, Acceptorless Dehydrogenative Coupling of Hydrosilanes with Aryl and Aliphatic Methyl C−H Bonds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

- 1. Reduction of N 2 O with hydrosilanes catalysed by RuSNS nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01470J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Free radical reactions in solution. Part 4. Radical-initiated reduction of acid chlorides to alkanes by tri-n-propylsilane: removal of unwanted carboxy-groups from organic molecules - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Improved Process For The Preparation Of Empagliflozin [quickcompany.in]

Difference between n-propyl and isopropyl silanes

Title: The Isomeric Divergence: A Technical Guide to n-Propyl vs. Isopropyl Silanes Subtitle: Mechanistic Implications for Surface Chemistry, Organic Synthesis, and Pharmacokinetics

Executive Summary

In organosilicon chemistry, the structural distinction between n-propyl (

This guide analyzes these two moieties through three critical lenses:

-

Surface Science: How steric footprint dictates monolayer density (SAMs).

-

Organic Synthesis: The dominance of Triisopropylsilyl (TIPS) as a protecting group versus the kinetic irrelevance of Tri-n-propylsilyl (TPS).

-

Medicinal Chemistry: The "Silicon Switch" and metabolic stability in drug design.

Part 1: Molecular Architecture & Steric Parameters

The fundamental difference lies in the Taft Steric Parameter (

| Parameter | n-Propyl Silane ( | Isopropyl Silane ( | Implication |

| Topology | Linear, flexible chain | Branched, rigid bulk | |

| Secondary ( | Tertiary ( | ||

| Taft Steric ( | |||

| Inductive Effect | Weakly electron-donating (+I) | Stronger electron-donating (+I) |

Part 2: Surface Science (Self-Assembled Monolayers)

In surface modification, the choice between

Packing Density and Van der Waals Forces

-

n-Propyl: The linear chains can align parallel to each other, maximizing inter-chain Van der Waals interactions. This facilitates the formation of a dense, ordered monolayer (approx.

).[1] -

Isopropyl: The branched structure increases the effective molecular footprint on the substrate. The steric clash between adjacent isopropyl groups prevents close packing, resulting in a disordered, liquid-like phase with lower coverage density.

Hydrolysis Kinetics (The "Pot Life" Factor)

Silanization requires the hydrolysis of alkoxy groups (

-

Mechanism: Water attacks the silicon center.

-

Observation: Isopropyl silanes hydrolyze significantly slower than n-propyl silanes due to steric hindrance at the silicon center blocking the incoming nucleophile.

-

Practical Consequence: Isopropyl silane solutions have a longer "pot life" (stability) but require more aggressive curing conditions to achieve full surface condensation.

Visualization: Steric Impact on Hydrolysis

Caption: Comparative kinetics of nucleophilic attack. The branched isopropyl group creates a steric cone that shields the silicon atom, significantly retarding hydrolysis compared to the accessible n-propyl analog.

Part 3: Organic Synthesis (Protecting Groups)

In synthetic chemistry, the comparison is best illustrated by the ubiquity of Triisopropylsilyl (TIPS) versus the obscurity of Tri-n-propylsilyl (TPS) .

The TIPS Advantage

-

Acid Stability: The TIPS group is a "gold standard" for protecting alcohols. The bulk of three isopropyl groups makes TIPS ethers up to 700,000 times more stable to acid hydrolysis than Trimethylsilyl (TMS) ethers.

-

Selectivity: TIPS is bulky enough to selectively protect primary alcohols in the presence of secondary alcohols, a feat difficult for the linear TPS group.

-

Why not TPS? Tri-n-propylsilyl (TPS) lacks the "steric sweet spot." It is not bulky enough to offer the extreme stability of TIPS, nor small enough to be as labile as TES (Triethylsilyl). It occupies an awkward middle ground that offers no synthetic advantage.

Part 4: Drug Development (The Silicon Switch)

Replacing a carbon atom with a silicon atom (Sila-substitution) is a potent strategy in bioisosteric design.[2][3][4]

-

Lipophilicity (

): Silicon is more lipophilic than carbon. Changing a -

Metabolic Stability:

-

C-Isopropyl: Susceptible to hydroxylation at the tertiary carbon (P450 metabolism).

-

Si-Isopropyl: The

bond is longer, altering the shape of the binding pocket. More importantly, silicon does not form stable double bonds ( -

Comparison: A

-isopropyl group is generally more metabolically robust than a linear

-

Part 5: Experimental Protocols

Protocol A: Liquid-Phase Silanization (Surface Modification)

Objective: To graft a dense monolayer of n-propyl or isopropyl silane onto a silica substrate. Note: This protocol uses anhydrous toluene to prevent bulk polymerization in solution (critical for monolayer quality).

Reagents:

-

Silane: n-Propyltrimethoxysilane OR Isopropyltrimethoxysilane (

). -

Solvent: Anhydrous Toluene (

). -

Catalyst: n-Butylamine (optional, accelerates surface condensation).

Workflow:

-

Activation: Clean silica wafers with Piranha solution (

) for 30 min. Warning: Exothermic/Corrosive. Rinse with DI water and dry under -

Preparation: In a glovebox or under Argon, prepare a 1% v/v solution of the silane in anhydrous toluene.

-

Deposition: Immerse the activated substrate into the solution.

-

Washing: Remove substrate and sonicate sequentially in Toluene

Ethanol -

Curing: Bake at

for 30 minutes to drive the condensation of surface silanols (

Protocol B: TIPS Protection of a Primary Alcohol

Objective: Selective protection using Triisopropylsilyl Triflate (TIPSOTf).

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Mix: Dissolve alcohol (

) and 2,6-Lutidine ( -

Addition: Dropwise add TIPSOTf (

). Note: TIPS-Cl is cheaper but requires imidazole/DMAP and heating; TIPSOTf is faster for hindered substrates. -

Monitor: Stir at

for 30 min. TLC should show conversion. -

Quench: Add saturated

. Extract with DCM.

Visualizing the Workflow

Caption: Standardized silanization workflow highlighting the kinetic divergence. Isopropyl silanes require extended reaction times or elevated temperatures to achieve comparable coverage due to steric barriers.

References

-

Taft Steric Parameters in Silicon Chemistry

- Cartledge, F. K. (1983). "Steric effects in organosilicon chemistry." Organometallics.

-

Source:

-

Surface Packing Density of Silane SAMs

- Sugimura, H., et al. (2002). "Molecular packing density of a self-assembled monolayer..." Langmuir.

-

Source:

-

TIPS Protecting Group Stability

- Cunico, R. F., & Bedell, L. (1980). "The Triisopropylsilyl Group as a Hydroxyl Protecting Function." The Journal of Organic Chemistry.

-

Source:

-

Silicon Bioisosteres (The Silicon Switch)

- Ramesh, R., & Gillingham, D. (2021). "Silicon-switch approaches in drug discovery." Trends in Pharmacological Sciences.

-

Source:

-

Hydrolysis Kinetics of Alkoxysilanes

- Arkles, B. (1977). "Tailoring Surfaces with Silanes." Chemtech.

-

Source:

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 3. Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of carbon-silicon bioisosterism in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Distinction: Isopropyl vs. Propyl - Oreate AI Blog [oreateai.com]

- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 7. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Reduction of Carboxylic Acids using Tripropylsilane and B(C6F5)3

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Rationale

The direct reduction of carboxylic acids is traditionally fraught with challenges. Conventional methods rely on aggressive hydride reagents (e.g.,

The advent of catalytic hydrosilylation utilizing the Lewis acid tris(pentafluorophenyl)borane[B(C6F5)3] has revolutionized this transformation, offering a mild, highly chemoselective alternative. While early literature heavily cites triethylsilane (

By substituting with tripropylsilane (

Mechanistic Causality & Self-Validating Systems

To successfully execute and troubleshoot this protocol, one must understand the causality behind the reagent interactions. The reduction proceeds through a B(C6F5)3-activated cascade[3]:

-

Dehydrogenative Silylation (Self-Validating Step): The carboxylic acid reacts with the first equivalent of

to form a silyl ester. This step releases stoichiometric hydrogen gas ( -

Silane Activation: B(C6F5)3 does not primarily bind the carbonyl oxygen. Instead, it abstracts a hydride from a second

molecule, generating a highly electrophilic silylium-borohydride ion pair: -

Disilyl Acetal Formation: The silylium ion attacks the silyl ester, followed by hydride transfer, yielding a disilyl acetal. The steric bulk of the tripropyl groups kinetically traps this intermediate at room temperature, preventing runaway over-reduction[1].

-

Divergent Resolution:

-

Pathway A: Mild acidic hydrolysis of the disilyl acetal cleaves the

bonds, revealing the aldehyde. -

Pathway B: Applying heat (80 °C) and excess silane forces further silylium activation, cleaving the strong

bonds to yield a silyl ether, and ultimately, the fully deoxygenated alkane[2].

-

Reaction Pathways Visualization

Figure 1: B(C6F5)3-catalyzed reduction pathways of carboxylic acids using tripropylsilane.

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters required to selectively drive the reaction toward the desired functional group.

| Target Product | B(C6F5)3 Loading | Temperature | Reaction Time | Typical Yield | |

| Aldehyde | 2.5 equiv | 1.0 mol% | 23 °C | 0.5 – 2.0 h | 85 – 95% |

| Alkane | 5.0 equiv | 5.0 mol% | 80 °C | 16 – 24 h | 80 – 90% |

Experimental Protocols

General Precautions: B(C6F5)3 is highly moisture-sensitive. Water will irreversibly coordinate to the boron center, killing its catalytic activity. All glassware must be oven-dried, and reactions must be assembled under an inert atmosphere (Argon or

Pathway A: Chemoselective Reduction to Aldehyde[1]

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous toluene (3.0 mL) under an argon atmosphere.

-

Silane Addition: Slowly add tripropylsilane (2.5 mmol, 2.5 equiv) via syringe. Causality Note: Adding the silane before the catalyst allows the initial dehydrogenative silylation to occur safely. Observe the mixture for

gas evolution. -

Catalyst Addition: Once bubbling subsides, add a stock solution of B(C6F5)3 (0.01 mmol, 1.0 mol%) in anhydrous toluene. The reaction mixture may exhibit a slight color change (often pale yellow).

-

Reaction Monitoring: Stir the mixture at room temperature (23 °C) for 1 hour. Monitor the disappearance of the silyl ester and formation of the disilyl acetal via TLC or

NMR (using aliquots dissolved in -

Hydrolysis: Once the disilyl acetal is fully formed, cool the flask to 0 °C. Quench by adding 1M HCl (2.0 mL) and THF (2.0 mL) to homogenize the biphasic mixture. Stir vigorously for 30 minutes to ensure complete hydrolysis of the

bonds. -

Extraction & Purification: Extract the aqueous layer with diethyl ether (

mL). Wash the combined organic layers with brine, dry over anhydrous

Pathway B: Exhaustive Reduction to Alkane (Methyl Group)[2]

-

Preparation: In an oven-dried, heavy-walled Schlenk flask or pressure tube, dissolve the carboxylic acid (1.0 mmol) in anhydrous toluene (2.0 mL) under argon.

-

Silane Addition: Add tripropylsilane (5.0 mmol, 5.0 equiv) via syringe. Allow the initial

evolution to completely subside (approx. 10–15 minutes). -

Catalyst Addition: Add B(C6F5)3 (0.05 mmol, 5.0 mol%) to the mixture. Seal the reaction vessel tightly.

-

Heating: Transfer the vessel to a pre-heated oil block at 80 °C. Causality Note: Elevated thermal energy is strictly required to overcome the high activation barrier for the cleavage of the strong

bonds in the disilyl acetal and silyl ether intermediates. -

Completion: Stir the mixture vigorously at 80 °C for 16–24 hours. Cool the vessel to room temperature.

-

Workup & Purification: Quench the reaction with saturated aqueous

(2.0 mL) and extract with hexanes (

References

-

Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3 Source: Organic Letters (ACS Publications) URL:[Link]

-

A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application Notes & Protocols: Tripropylsilane as a Hydride Donor in Radical Reductions

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Radical Reductions

For decades, radical chemistry has been a cornerstone of complex molecule synthesis, offering unique pathways for bond formation that are often orthogonal to traditional ionic reactions.[1] Historically, these transformations have been dominated by organotin hydrides, such as tributyltin hydride (Bu₃SnH). While effective, the high toxicity and the difficulty in removing tin-containing byproducts have driven the search for safer, more practical alternatives.[2]

Organosilanes have emerged as leading substitutes, offering a greener profile without compromising efficiency.[3] Among these, Tripropylsilane ((CH₃CH₂CH₂)₃SiH or TPrS) presents a compelling balance of reactivity, stability, and ease of handling. Unlike the more sterically hindered or electronically modified silanes, TPrS serves as a reliable and efficient hydrogen atom donor for a variety of radical-mediated transformations.[3][4]

This guide provides an in-depth exploration of Tripropylsilane as a hydride donor in radical reductions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent to streamline synthetic routes and improve laboratory safety. We will delve into the mechanistic underpinnings, showcase a range of applications with quantitative data, and provide detailed, field-proven protocols.

The Tripropylsilane Advantage: Why Choose TPrS?

While various silanes can function as hydride donors, Tripropylsilane's specific combination of properties makes it particularly advantageous.

-

Reduced Toxicity: TPrS and its byproduct, tripropylsilanol (or its disiloxane), are significantly less toxic than their organotin counterparts, simplifying handling and waste disposal.[2]

-

Simplified Purification: The silicon-based byproducts are generally more polar than the tin-based impurities from Bu₃SnH reactions, allowing for easier removal from nonpolar reaction products via standard silica gel chromatography.

-

Balanced Reactivity: The Si-H bond in TPrS is weaker than a C-H bond but generally stronger than the Sn-H bond in Bu₃SnH. This attenuated reactivity can be beneficial, often preventing undesired side reactions while still efficiently trapping carbon-centered radicals.

-

Steric Influence: The propyl groups offer moderate steric bulk, which can influence selectivity in certain reactions, such as the reduction of C-arylglucosides where it provides higher selectivity for the β-anomer compared to the more common triethylsilane.

Tripropylsilane's utility extends beyond radical reductions. It is also widely used as a cation scavenger in peptide synthesis during the acidic cleavage of protecting groups, preventing side reactions with sensitive amino acid residues.

Mechanism of Action: The Radical Chain Reaction

The function of Tripropylsilane in radical reductions is best understood through the lens of a classical radical chain mechanism. The process consists of three key phases: initiation, propagation, and termination.

-

Initiation: The reaction is typically started by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or dibenzoyl peroxide. Upon heating or photolysis, the initiator decomposes to form initial radical species.[5]

-

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

-

Step A: A radical is generated on the substrate. For example, the tripropylsilyl radical (generated in a secondary initiation event or from a previous propagation cycle) can abstract a halogen atom from an alkyl halide (R-X) to form a carbon-centered radical (R•).

-

Step B (Key Step): The newly formed carbon-centered radical (R•) abstracts a hydrogen atom from a molecule of Tripropylsilane. This is the crucial hydride donation step, which forms the final reduced product (R-H) and a new tripropylsilyl radical ((n-Pr)₃Si•). This silyl radical can then participate in Step A of the next cycle.

-

-

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

Caption: General mechanism of a Tripropylsilane-mediated radical reduction.

Applications and Substrate Scope

Tripropylsilane is a versatile reagent capable of mediating a wide range of radical reductions. Its applications are similar to those of triethylsilane and other common radical reducing agents.[4]

-

Dehalogenation: The reduction of alkyl and aryl halides is a common application. The reaction is efficient for iodides, bromides, and activated chlorides.

-

Deoxygenation (Barton-McCombie Reaction): Alcohols can be deoxygenated by first converting them into a thiocarbonyl derivative, such as a xanthate or thionocarbonate, which then undergoes radical reduction.[2][5][6][7] This is a powerful method for removing hydroxyl groups from complex molecules.

-

Intramolecular Cyclizations: TPrS can be used in radical cyclization reactions where an initially formed radical adds to an intramolecular π-system (e.g., an alkene or alkyne) to form a cyclic product.[1][8] 5-exo cyclizations are generally favored kinetically.[1]

-

Conjugate Reductions: While often accomplished with ionic reducing systems, radical-based conjugate reductions of α,β-unsaturated ketones and esters can be achieved, particularly with specific catalysts or conditions.[9][10]

| Application | Substrate Example | Initiator | Solvent | Temp. (°C) | Yield (%) |

| Dehalogenation | 1-Bromoadamantane | AIBN | Toluene | 80-110 | >90 |

| Deoxygenation | Cholestane-3β-yl xanthate | AIBN/DBP¹ | Toluene/Xylene | 80-140 | ~90 |

| Cyclization | 6-bromo-1-hexene | AIBN | Benzene | 80 | ~85 (5-exo) |

| Conjugate Reduction ² | Cyclohexenone | AIBN/Thiol | Cyclohexane | 80 | Variable |

¹DBP = Dibenzoyl Peroxide. ²Radical conjugate reductions often require specific conditions or additives, such as a thiol co-catalyst, to proceed efficiently.[4]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key procedural choices.

Protocol 1: General Procedure for the Radical Dehalogenation of an Alkyl Bromide

This protocol describes the reduction of 1-bromoadamantane to adamantane, a standard test reaction for radical dehalogenation.

A. Rationale: The C-Br bond is weak enough to be cleaved by a silyl radical. The reaction is run in a non-polar solvent (toluene) to solubilize the reactants. AIBN is chosen as the initiator due to its predictable decomposition rate at 80-90°C. The solvent must be degassed to remove dissolved oxygen, which is a radical scavenger and can inhibit the chain reaction. A slight excess of the silane ensures the carbon-centered radical is efficiently trapped.

B. Workflow Diagram:

Sources

- 1. Radical cyclization - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Introduction - Gelest [technical.gelest.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

Application Notes & Protocols: Ruthenium-Catalyzed Dehydrogenative Coupling with Tripropylsilane

Introduction: The Strategic Advantage of Dehydrogenative Silylation

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the pursuit of atom economy and sustainable methodologies is paramount. Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy, enabling the formation of C-X and X-X bonds directly from C-H and X-H precursors, thereby circumventing the need for pre-functionalized substrates and minimizing wasteful byproducts.[1][2][3] Within this class of reactions, the ruthenium-catalyzed dehydrogenative coupling of hydrosilanes with nucleophiles such as alcohols and carboxylic acids represents a highly efficient and green method for the synthesis of valuable organosilicon compounds.[4][5][6]

This guide focuses on the application of tripropylsilane as a robust silylating agent in these transformations. Tripropylsilyl ethers and esters are valuable as sterically hindered protecting groups and as synthetic intermediates. The reaction proceeds with the liberation of only hydrogen gas (H₂), a significant advantage over traditional silylation methods that produce stoichiometric amounts of halide salts or other waste products.[4][7] Ruthenium complexes, known for their versatile catalytic activity, are particularly effective in activating the Si-H bond, making them ideal catalysts for this process.[2][8] This document provides an in-depth look at the mechanistic underpinnings, practical protocols, and key considerations for researchers employing this powerful synthetic tool.

Mechanistic Principles: The Catalytic Cycle

The efficacy of ruthenium catalysts in dehydrogenative coupling stems from their ability to cycle between different oxidation states, facilitating the key bond-forming and bond-breaking steps. While the precise mechanism can vary with the specific catalyst and substrates, a generally accepted catalytic cycle involves the following key stages.

Causality Behind the Mechanism: The process is initiated by the activation of the highly reactive Si-H bond of tripropylsilane by a low-valent ruthenium complex. This oxidative addition is the linchpin of the entire cycle. The subsequent coordination of the nucleophile (e.g., an alcohol or carboxylic acid) sets the stage for the crucial coupling step. Reductive elimination, driven by the formation of a stable Si-O bond, releases the desired silylated product and regenerates the active catalytic species, allowing for high turnover numbers. The only byproduct, molecular hydrogen, simply evolves from the reaction, driving the equilibrium forward.

Figure 1: Generalized catalytic cycle for Ru-catalyzed dehydrogenative coupling.

Recommended Catalyst Systems & Scope

Several ruthenium complexes have proven effective for dehydrogenative coupling reactions. The choice of catalyst often depends on the specific substrate (alcohol, carboxylic acid, etc.) and desired reaction conditions. Tripropylsilane, as a tertiary silane, generally exhibits reactivity comparable to other trialkylsilanes like triethylsilane, upon which much of the foundational literature is based.

| Catalyst System | Coupling Partner | Typical Conditions | Yield Range | Key Insights & Reference |

| Ru₃(CO)₁₂ / EtI | Carboxylic Acids | Toluene, 100 °C, 8-12 h | 85-95% | Ethyl iodide acts as a crucial co-catalyst. The system is highly efficient for forming silyl esters.[5][6][9] |

| [Ru(p-cym)(NHC)Cl₂] | Alcohols | Alcohol as solvent, RT - 60 °C | 90-99% | N-Heterocyclic Carbene (NHC) ligands enhance catalyst stability and activity, allowing for lower temperatures.[4] |

| RuH₂(CO)(PPh₃)₃ | Alcohols / Alkenes | Toluene, 120 °C, 12 h | 60-90% | Often used in sequential reactions, first forming a silyl ether, then performing a subsequent C-H silylation.[10][11][12] |

| RuCl₂(PPh₃)₃ | Alcohols | Toluene, 60 °C, 2 h | >95% (conv.) | An effective pre-catalyst for the initial silylation of alcohols to form intermediate silyl ethers.[10][11] |

Detailed Application Protocols

Trustworthiness through Self-Validation: The following protocols are designed to be self-validating. Each includes steps for reaction monitoring (TLC, GC) and provides guidance on the characterization of the final product. Successful synthesis is validated by comparing the spectral data (¹H NMR, ¹³C NMR, IR) of the purified product with expected values for silylated compounds.

Protocol 1: Dehydrogenative Silylation of Alcohols with Tripropylsilane

This protocol describes the formation of a tripropylsilyl ether from a primary or secondary alcohol, adapted from methodologies using [Ru(p-cym)(NHC)Cl₂] type catalysts.[4]

Experimental Workflow Diagram

Figure 2: Standard workflow for Ru-catalyzed dehydrogenative silylation.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the alcohol (1.0 eq, e.g., 5 mmol). If the alcohol is a solid, use a suitable anhydrous solvent like toluene (1-2 M concentration). The reaction should be set up under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Addition: Add the ruthenium catalyst (e.g., [Ru(p-cym)(NHC)Cl₂], 0.1-1.0 mol%). The optimal catalyst loading should be determined empirically for new substrates.

-

Reagent Addition: Add tripropylsilane (1.1 eq, 5.5 mmol) dropwise to the stirred solution at room temperature using a gas-tight syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C). A bubbler attached to the condenser outlet can be used to monitor the evolution of hydrogen gas.

-

Monitoring: Follow the consumption of the starting alcohol by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-6 hours.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture in vacuo to remove the solvent and any excess volatiles. The crude product can often be used directly, but if necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the tripropylsilyl ether product by ¹H NMR (disappearance of the alcohol -OH proton, appearance of propylsilyl protons ~0.5-1.5 ppm) and IR spectroscopy (disappearance of the broad O-H stretch).

Protocol 2: Dehydrogenative Silylation of Carboxylic Acids with Tripropylsilane

This protocol details the synthesis of a tripropylsilyl ester using the Ru₃(CO)₁₂/EtI catalytic system, a highly reliable method for this transformation.[5][6]

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the carboxylic acid (1.0 eq, 2.0 mmol), dodecacarbonyltriruthenium (Ru₃(CO)₁₂, 1 mol%, 0.02 mmol), and anhydrous toluene (2 mL).

-

Co-catalyst and Reagent Addition: Add ethyl iodide (EtI, 4 mol%, 0.08 mmol) followed by tripropylsilane (1.0 eq, 2.0 mmol) to the mixture via syringe.

-

Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC or ¹H NMR to observe the conversion of the carboxylic acid. The reaction is typically complete within 8-12 hours.[6]

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the pure silyl ester.

-

Characterization: The product is characterized by ¹H NMR (disappearance of the acidic proton of the carboxylic acid) and IR spectroscopy (shift of the C=O stretch to a lower wavenumber, typically ~1720-1740 cm⁻¹ for silyl esters).

Practical Considerations & Troubleshooting

-

Inert Atmosphere: Ruthenium catalysts, especially in their active, low-valent states, can be sensitive to air and moisture. Maintaining a robust inert atmosphere is critical for reproducibility and high yields.

-

Solvent Purity: Use of anhydrous solvents is essential, as water can react with the hydrosilane and the catalyst, leading to catalyst deactivation and formation of siloxanes.

-

Hydrogen Evolution: The reaction produces flammable hydrogen gas. Ensure proper ventilation and perform the reaction in a fume hood. Do not use a completely sealed vessel.

-

Substrate Scope: Sterically hindered alcohols or carboxylic acids may react more slowly and require higher catalyst loading or elevated temperatures. Electron-withdrawing groups on the substrate can sometimes accelerate the reaction.

-

Troubleshooting:

-

Low or No Conversion: Check for impurities in reagents/solvents (especially water). Ensure the catalyst is active (use a fresh batch or from a reliable source). Increase temperature or reaction time.

-

Formation of Byproducts (e.g., siloxanes): This is often due to the presence of water. Ensure all glassware is rigorously dried and solvents are anhydrous.

-

Conclusion

Ruthenium-catalyzed dehydrogenative coupling with tripropylsilane is a powerful, atom-economical, and environmentally benign method for the synthesis of silyl ethers and silyl esters. The mild reaction conditions, high yields, and broad substrate compatibility make it an attractive strategy for applications ranging from academic research to industrial drug development. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can effectively leverage this technology to streamline synthetic routes and build molecular complexity with high efficiency.

References

-

Huang, Z., Lin, Q., Li, J., Xu, S., Lv, S., Xie, F., Wang, J., & Li, B. (2023). Ruthenium-Catalyzed Dehydrogenative Intermolecular O-H/Si-H/C-H Silylation: Synthesis of (E)-Alkenyl Silyl-Ether and Silyl-Ether Heterocycle. Molecules, 28(20), 7198. [Link]

-

Wikipedia contributors. (2023). Dehydrogenative coupling of silanes. Wikipedia, The Free Encyclopedia. [Link]

-

Polo, V., et al. (2021). Introducing Catalysis to Undergraduate Chemistry Students: Testing a Ru–NHC Complex in the Selective Dehydrogenative Coupling of Hydrosilanes and Alcohols. Journal of Chemical Education, 98(8), 2733–2739. [Link]

-

Wang, C., et al. (2008). Ru-catalyzed dehydrogenative coupling of carboxylic acids and silanes - a new method for the preparation of silyl ester. Beilstein Journal of Organic Chemistry, 4, 27. [Link]

-